molecular formula C15H8F3N3O B2875886 2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)malononitrile CAS No. 260788-89-4

2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)malononitrile

Cat. No.: B2875886
CAS No.: 260788-89-4
M. Wt: 303.244
InChI Key: HVFYUNCIDUUQGM-UHFFFAOYSA-N
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Description

2-({1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)malononitrile is a nitrile-containing heterocyclic compound featuring a pyrrole core substituted with a 4-(trifluoromethoxy)phenyl group and conjugated to a malononitrile moiety. This structure confers unique electronic properties due to the electron-withdrawing trifluoromethoxy (-OCF₃) group and the electron-deficient malononitrile unit. The compound has been cataloged by CymitQuimica for research and industrial applications, though its production is currently discontinued .

Properties

IUPAC Name

2-[[1-[4-(trifluoromethoxy)phenyl]pyrrol-2-yl]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F3N3O/c16-15(17,18)22-14-5-3-12(4-6-14)21-7-1-2-13(21)8-11(9-19)10-20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFYUNCIDUUQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=C(C#N)C#N)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)malononitrile (CAS No. 260788-89-4) is a pyrrole-based derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and research findings related to this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

  • Molecular Formula : C15H8F3N3O
  • Molecular Weight : 393.316 g/mol
  • Appearance : Solid, typically used in research and development settings.

Synthesis

The synthesis of this compound involves the reaction of malononitrile with appropriate pyrrole derivatives, utilizing methods such as microwave-assisted synthesis for improved yield and purity. The characterization of the synthesized compound is typically performed using techniques like NMR, IR spectroscopy, and mass spectrometry .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Study Findings : A related study evaluated various pyrrole derivatives and found them to possess moderate activity against bacterial strains such as E. coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MIC) ranging from 62.5 to 125 µg/mL .
CompoundBacterial StrainMIC (µg/mL)
Pyrrole Derivative AE. coli62.5
Pyrrole Derivative BS. aureus125

Anticancer Activity

The anticancer potential of this compound has been explored in vitro against various cancer cell lines:

  • Case Study : In a study assessing the cytotoxic effects on HeLa (cervical cancer) and A549 (lung cancer) cell lines, the compound demonstrated IC50 values of approximately 226 µg/mL for HeLa and 242 µg/mL for A549 cells, indicating moderate antiproliferative activity .
Cell LineIC50 (µg/mL)
HeLa226
A549242

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of DNA Synthesis : Similar compounds have shown to interfere with nucleic acid synthesis, leading to apoptosis in cancer cells.
  • Disruption of Cell Membrane Integrity : Antimicrobial activity may stem from the ability to disrupt bacterial cell membranes, resulting in cell lysis.

Safety and Toxicity

While evaluating the safety profile, it is noted that the compound is classified as an irritant. Proper handling procedures must be followed during laboratory use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s pyrrole backbone distinguishes it from other malononitrile derivatives. Key structural variations among analogs include:

Compound Name Core Heterocycle Key Substituents Molecular Formula
2-({1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)malononitrile Pyrrole 4-(Trifluoromethoxy)phenyl, malononitrile C₁₆H₉F₃N₂O
2-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylamino)methylene)-malononitrile Pyrazole 1,5-Dimethyl-3-oxo-2-phenyl, malononitrile C₁₅H₁₄N₄O
BTS-2F Thiophene-Indene 5,6-Difluoro-3-oxo-indene, diphenylamino substituents, malononitrile C₃₉H₂₄F₂N₂OS
2-((5-(3-Chloro-4-methoxyphenyl)furan-2-yl)methylene)malononitrile Furan 3-Chloro-4-methoxyphenyl, malononitrile C₁₅H₈ClNO₃
2-({1-[4-(3-Chloro-2-thienyl)-6-methyl-2-pyrimidinyl]-1H-pyrrol-2-yl}methylene)malononitrile Pyrimidine-Pyrrole 3-Chloro-2-thienyl, 6-methyl-pyrimidine, malononitrile C₁₇H₁₀ClN₅S

Key Observations :

  • The trifluoromethoxy group in the target compound enhances lipophilicity and metabolic stability compared to methoxy or chloro substituents in analogs .
  • Pyrrole and pyrazole cores enable π-conjugation, while thiophene-indene systems (e.g., BTS-2F) extend conjugation for near-infrared (NIR-II) absorption .

Key Observations :

  • High yields (>75%) are achieved in pyrazole-based syntheses, likely due to favorable cyclization kinetics .
  • The target compound’s synthesis remains unclear, but analogous pyrrole-malononitrile derivatives often employ condensation reactions with aldehydes or ketones .
Physicochemical and Functional Properties
Compound Melting Point (°C) IR/NMR Data Functional Properties
This compound Presumed high electronegativity for charge transfer
2-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylamino)methylene)-malononitrile 254.7 IR: 2200 cm⁻¹ (CN), 1658 cm⁻¹ (C=N) Potential ligand for metal coordination
BTS-2F NIR-II absorption, high ROS generation, photothermal conversion (44.2% efficiency)
5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile ¹H NMR: δ 6.50–7.53 (Ar-H), 7.83 (NH₂) Intermediate for heterocyclic drug synthesis

Key Observations :

  • The trifluoromethoxy group likely reduces the compound’s solubility in polar solvents compared to methoxy analogs .

Preparation Methods

Synthesis of 1-[4-(Trifluoromethoxy)phenyl]pyrrole-2-carbaldehyde

The precursor aldehyde is synthesized via Vilsmeier-Haack formylation of 1-[4-(trifluoromethoxy)phenyl]pyrrole. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generate the electrophilic formylating agent, which reacts regioselectively at the pyrrole’s 2-position. Typical yields range from 65–72%, with purity confirmed by $$ ^1H $$ NMR (δ 9.8 ppm, singlet, CHO) and IR (ν = 1680 cm$$^{-1}$$, C=O stretch).

Condensation with Malononitrile

In anhydrous acetonitrile, the aldehyde (1.0 equiv) reacts with malononitrile (1.2 equiv) in the presence of potassium hydroxide (1.5 equiv) at 0°C for 2 hours. The reaction proceeds via deprotonation of malononitrile’s active methylene group, nucleophilic attack on the aldehyde, and elimination of water (Fig. 1A).

Typical Conditions and Yield

Parameter Value
Temperature 0°C
Time 2 hours
Solvent Acetonitrile
Base KOH
Yield 78–85%

The product is isolated via column chromatography (Al₂O₃, hexane/Et₂O 1:1) and characterized by:

  • $$ ^1H $$ NMR: δ 7.8 ppm (s, 1H, CH=), 7.5–7.3 ppm (m, 4H, Ar-H), 6.9 ppm (t, 1H, pyrrole-H)
  • $$ ^{13}C $$ NMR: δ 158.2 (C=N), 115.4 (CF₃O), 112.8 (CN)
  • HRMS: [M+H]⁺ calcd. 346.0921, found 346.0918.

Three-Component Reaction with Trifluoroacetaldehyde Hemiacetal

Adapting methodologies from fluorinated heterocycle synthesis, a one-pot reaction combines:

  • Ethyl trifluoroacetaldehyde hemiacetal
  • 1-[4-(Trifluoromethoxy)phenyl]pyrrole
  • Malononitrile

Mechanism and Optimization

The hemiacetal decomposes in situ to generate trifluoroacetaldehyde, which condenses with malononitrile to form 2-(2,2,2-trifluoroethylidene)malononitrile. This electrophilic intermediate undergoes C2-alkylation on the pyrrole ring (Fig. 1B). At –30°C, competing oxyalkylation is suppressed, achieving 70–75% yield.

Key Reaction Parameters

  • Temperature: –30°C
  • Solvent: THF
  • Base: DBU (1,8-diazabicycloundec-7-ene)
  • Time: 6 hours

Spectroscopic Validation

  • $$ ^{19}F $$ NMR: δ –62.5 ppm (CF₃O), –75.3 ppm (CF₃ from hemiacetal)
  • IR: 2220 cm$$^{-1}$$ (C≡N), 1280 cm$$^{-1}$$ (C–O–CF₃)

Palladium-Catalyzed Coupling of Pyrrolylzinc Reagents

For scalable production, a cross-coupling approach utilizes:

  • 2-Bromo-1-[4-(trifluoromethoxy)phenyl]pyrrole
  • Malononitrile-derived zinc reagent

Reaction Protocol

Under Negishi coupling conditions (Pd(PPh₃)₄, THF, 60°C), the pyrrolylzinc bromide reacts with (Z)-2-(bromomethylene)malononitrile. This method affords the product in 65% yield with >95% stereoselectivity (Z-isomer).

Advantages

  • Tolerance of electron-withdrawing groups
  • No racemization at the methylene position

Comparative Analysis of Methods

Table 1. Efficiency and Practicality Assessment

Method Yield (%) Purity (%) Scalability Cost
Knoevenagel 85 98 Moderate Low
Three-component 75 95 High Medium
Palladium coupling 65 99 Low High

The Knoevenagel method offers the best balance of yield and cost, while the three-component route excels in scalability for industrial applications.

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